![molecular formula C6H12ClN B2978038 Spiro[2.3]hexan-4-amine hydrochloride CAS No. 2306264-06-0](/img/structure/B2978038.png)

Spiro[2.3]hexan-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.3]hexan-4-amine hydrochloride (also known as Spirohexanamine hydrochloride or Spirohexanamine HCl) is an organic compound belonging to the class of secondary amines. It is the hydrochloride salt of the spirocyclic amine, spiro[2.3]hexan-4-amine, and is widely used in scientific research, particularly in the field of medicinal chemistry. Spirohexanamine hydrochloride is a versatile compound with a broad range of applications in research, including synthesis, biochemistry, and pharmacology.

Scientific Research Applications

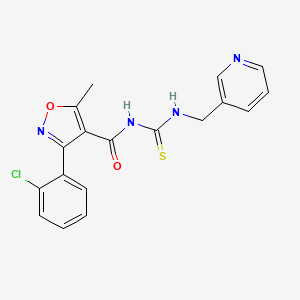

Synthesis of Functionalized Oxindoles

Spiro compounds, such as 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, have been synthesized through one-pot three-component reactions. These reactions involve substituted isatins, α-amino acids, and cyclopropenes, showcasing the compounds' role in generating complex molecules with potential anticancer activity against human leukemia K562 cell lines (Filatov et al., 2017).

Development of Novel Polyimides

Spiro compounds serve as key intermediates in creating high-performance materials. For instance, novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeletons demonstrate remarkable organosolubility, optical transparency, and thermal stability. These materials' properties, such as low moisture absorption and low dielectric constants, make them suitable for electronic applications (Shu-jiang et al., 2011).

Antimalarial Activity

The synthesis of dispiro N-Boc-protected 1,2,4-trioxane analogues highlights the pharmaceutical potential of spiro compounds. Some of these novel 1,2,4-trioxanes exhibit nanomolar antimalarial activity against the Plasmodium falciparum 3D7 strain, demonstrating the compounds' relevance in drug discovery (Sabbani et al., 2008).

Catalysis and Synthesis of Spiro Analogues

Spiro compounds are also pivotal in catalysis, exemplified by FeCl3 catalyzed aminomethylation, leading to hexahydropyrimidines and spiro analogues. This method shows the compounds' utility in constructing complex molecules through multicomponent synthesis, emphasizing their role in organic chemistry and material science (Mukhopadhyay et al., 2011).

DNA Interaction and Photochromic Properties

Spiro compounds have been employed in studying DNA interactions and developing photochromic materials. For instance, spiro-cyclotriphosphazenes containing 4-hydroxyphenylethyl pendant arms were synthesized and shown to interact with DNA, providing insights into the molecular mechanisms of genetic material interactions (Pektaş et al., 2018). Additionally, spiro compounds' photochromic properties offer potential applications in environmental and bio-imaging fields, as demonstrated by spiropyran-based recognitions of amines (Xue et al., 2020).

properties

IUPAC Name |

spiro[2.3]hexan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-5-1-2-6(5)3-4-6;/h5H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBHOKRYKIVSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1N)CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.3]hexan-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2977958.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2977960.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2977962.png)

![N-(3-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977969.png)

![7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977972.png)

![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2977973.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2977974.png)

![1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2977975.png)